![molecular formula C15H8ClN3O2 B3037926 4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide CAS No. 672925-58-5](/img/structure/B3037926.png)
4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide
概要
説明
4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide is a chemical compound with the molecular formula C15H8ClN3O2 and a molecular weight of 297.69 g/mol.
科学的研究の応用
4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It carries the hazard statements H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
準備方法
The synthesis of 4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the cyano and chloro groups. The final step involves the formation of the benzenecarboxamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of 4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide can be compared with other similar compounds, such as:
- 4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenesulfonamide
- 4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O2/c16-10-5-3-9(4-6-10)14(20)19-15-11(8-17)13-12(21-15)2-1-7-18-13/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCNJGBLBIHGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(O2)NC(=O)C3=CC=C(C=C3)Cl)C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


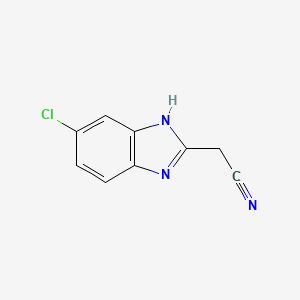
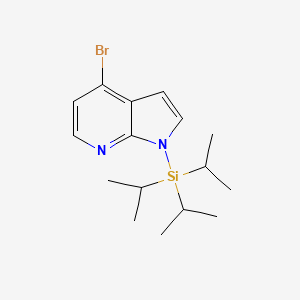

![8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B3037853.png)

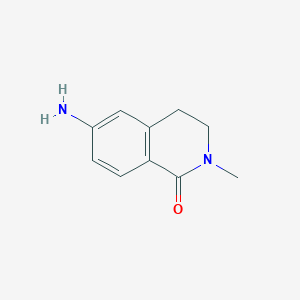
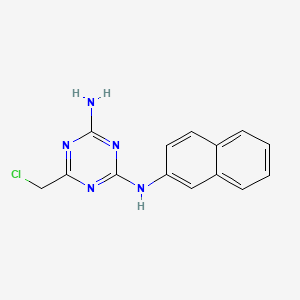
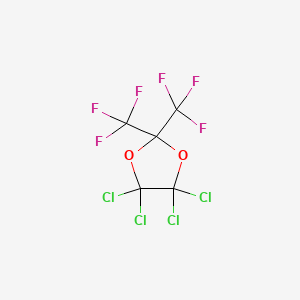
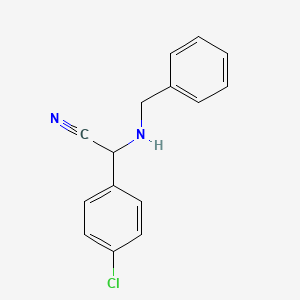
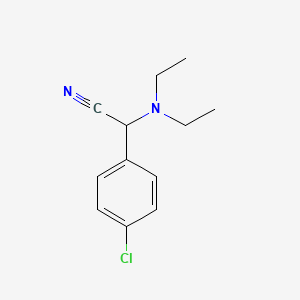



![1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B3037865.png)
